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Physicochemical Properties of CRBN Ligand-1piperidine-Me: A Technical Guide

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Compound of Interest		
Compound Name:	CRBN ligand-1-piperidine-Me	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereblon (CRBN) is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), a key component of the ubiquitin-proteasome system.[1][2] CRBN has emerged as a critical target in drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation.

This technical guide provides an in-depth overview of the known physicochemical properties of **CRBN ligand-1-piperidine-Me**, a ligand developed for CRBN. Due to the limited publicly available experimental data for this specific compound, this guide also includes general properties of related thalidomide analogs and standard experimental protocols for the characterization of CRBN ligands.

Physicochemical Properties

Detailed experimental physicochemical data for **CRBN ligand-1-piperidine-Me** is not extensively available in the public domain. However, based on information from suppliers and analysis of its chemical structure, the following properties can be summarized. For comparative purposes, a selection of physicochemical properties for the parent compound, thalidomide, and its N-alkyl analogs are also presented.[5][6][7]



Table 1: Physicochemical Properties of CRBN Ligand-1-piperidine-Me

Property	Value	Source
Molecular Formula	C17H23N3O2	[8]
Molecular Weight	301.38 g/mol	[8][9]
Canonical SMILES	CN1CCC(C2=CC=C(NC(CC3) C(NC3=O)=O)C=C2)CC1	[9]
Appearance	Solid (presumed)	-
Melting Point	Not available	-
Solubility	Not available	-
рКа	Not available	-

Table 2: Physicochemical Properties of Thalidomide and N-Alkyl Analogs

Compound	Molecular Weight (g/mol)	Melting Point (°C)	Aqueous Solubility	Log Partition Coefficient (n- octanol/water)
Thalidomide	258.23	~271	Low	-
N-Methyl Thalidomide	272.26	~170	~6-fold higher than thalidomide	Increased with alkyl chain length
N-Propyl Thalidomide	300.31	-	Decreased exponentially with alkyl chain length	Increased with alkyl chain length
N-Pentyl Thalidomide	328.37	-	Decreased exponentially with alkyl chain length	Increased with alkyl chain length

Data compiled from publicly available research.[5][6][10][11]



Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of CRBN ligands like **CRBN ligand-1-piperidine-Me**.

Determination of Binding Affinity to CRBN

a) NanoBRET™ Target Engagement Assay[12]

This assay measures the binding of a ligand to CRBN in live cells.

- Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged CRBN and a fluorescently labeled CRBN tracer (e.g., BODIPY-lenalidomide). A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.
- Methodology:
 - Cells stably expressing NanoLuc®-CRBN are seeded into a multi-well plate.
 - The fluorescent CRBN tracer is added to the cells.
 - The test compound (**CRBN ligand-1-piperidine-Me**) is added at various concentrations.
 - The NanoBRET™ substrate is added.
 - The plate is read on a luminometer capable of detecting the BRET signal (e.g., measuring emissions at 450 nm and 520 nm).
 - The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value.
- b) Fluorescence Polarization (FP) Competition Assay[13]

This is an in vitro biochemical assay to determine binding affinity.

 Principle: A fluorescently labeled CRBN ligand (probe) will have a high fluorescence polarization value when bound to the larger CRBN protein. A test compound that competes



for the same binding site will displace the fluorescent probe, leading to a decrease in the polarization value.

- Methodology:
 - Recombinant CRBN protein is incubated with a fluorescent probe (e.g., FITC-thalidomide).
 - The test compound is added in a serial dilution.
 - The reaction is incubated to reach equilibrium.
 - The fluorescence polarization is measured using a suitable plate reader.
 - The data is analyzed to calculate the inhibition constant (Ki) or IC50.

Solubility Determination

Shake Flask Method[14][15]

This is a standard method to determine the thermodynamic solubility of a compound.

- Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then measured.
- Methodology:
 - Add an excess amount of CRBN ligand-1-piperidine-Me to a vial containing the test solvent.
 - Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Separate the undissolved solid from the solution by centrifugation or filtration.
 - Determine the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



Chemical Stability Assessment

HPLC-Based Stability Assay[16]

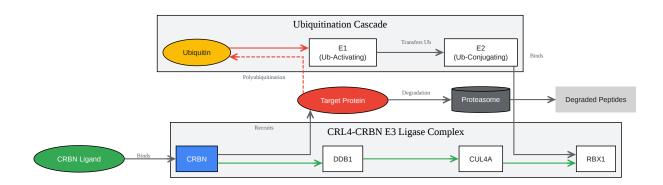
This method assesses the stability of a compound over time under specific conditions (e.g., pH, temperature).

- Principle: The concentration of the test compound in a solution is monitored over time using HPLC. A decrease in the concentration of the parent compound indicates degradation.
- Methodology:
 - Prepare a stock solution of CRBN ligand-1-piperidine-Me in a suitable solvent.
 - Dilute the stock solution into different buffers (e.g., pH 7.4, 5.0, 9.0) to the desired final concentration.
 - Incubate the solutions at a specific temperature (e.g., 37°C).
 - At various time points, take an aliquot of each solution and analyze it by HPLC to determine the concentration of the remaining compound.
 - Plot the concentration of the compound versus time to determine the degradation rate and half-life.

Signaling Pathways and Experimental Workflows CRBN-Mediated Protein Degradation

CRBN functions as a substrate receptor within the CRL4-CRBN E3 ubiquitin ligase complex.[1] This complex facilitates the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome.[2] The binding of a ligand, such as a molecular glue or the CRBN-binding moiety of a PROTAC, can modulate the substrate specificity of CRBN, leading to the degradation of specific target proteins.[2]





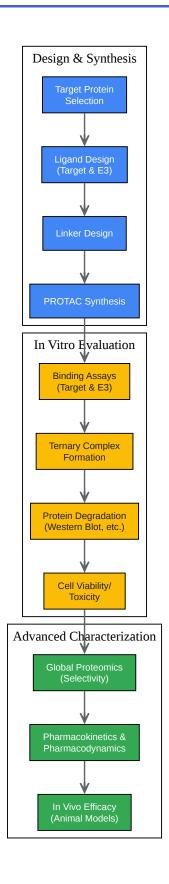
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Caption: CRBN-mediated ubiquitination and protein degradation pathway.

PROTAC Discovery and Evaluation Workflow

The development of PROTACs involves a multi-step process, from initial design and synthesis to comprehensive biological evaluation.[3][17]





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Caption: General workflow for the discovery and evaluation of PROTACs.



Conclusion

CRBN ligand-1-piperidine-Me is a valuable chemical tool for researchers engaged in the development of CRBN-targeting therapeutics, particularly PROTACs. While specific, publicly available physicochemical data for this ligand is limited, this guide provides foundational information and outlines standard, robust experimental protocols for its comprehensive characterization. The provided diagrams offer a clear visual representation of the underlying biological pathways and the typical drug discovery workflow, serving as a useful resource for professionals in the field. Further experimental investigation is necessary to fully elucidate the physicochemical profile of this specific ligand.

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